molecular formula C16H15N3O4 B6600261 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide CAS No. 1957235-52-7

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide

Cat. No.: B6600261
CAS No.: 1957235-52-7
M. Wt: 313.31 g/mol
InChI Key: NYYBDEHNQGFDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide is a high-purity chemical building block designed for advanced biomedical research, particularly in the field of targeted protein degradation. This compound features a 2,6-dioxopiperidin-3-yl (thalidomide) moiety, which is known to serve as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase . The prop-2-enamide (acrylamide) group provides a handle for further chemical functionalization, making this molecule a valuable intermediate for constructing Proteolysis-Targeting Chimeras (PROTACs) . The molecular formula is C16H15N3O4 and the molecular weight is 313 Da . PROTACs are bifunctional molecules that target disease-causing proteins for degradation by the cell's own ubiquitin-proteasome system. In this context, our compound can be utilized to recruit the CRBN E3 ligase complex. By linking it to a ligand for a protein of interest (POI) via a suitable linker, researchers can create novel PROTACs that induce the degradation of the POI. This technology has significant research applications in oncology, immunology, and the study of undruggable targets. The product is supplied with a guaranteed purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-13(20)17-11-5-3-4-9-10(11)8-19(16(9)23)12-6-7-14(21)18-15(12)22/h2-5,12H,1,6-8H2,(H,17,20)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBDEHNQGFDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1-Oxoisoindoline Intermediate

The synthesis begins with methyl 2-bromomethyl-4-nitrobenzoate , which reacts with 2,6-dioxopiperidin-3-ammonium chloride in dimethylformamide (DMF) under triethylamine catalysis. This nucleophilic substitution installs the piperidine-2,6-dione ring at the 2-position of the isoindoline:

Methyl 2-bromomethyl-4-nitrobenzoate+2,6-dioxopiperidin-3-ammonium chlorideEt3N, DMF1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline\text{Methyl 2-bromomethyl-4-nitrobenzoate} + \text{2,6-dioxopiperidin-3-ammonium chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline}

Reaction conditions:

  • Temperature : 25–30°C

  • Time : 12–24 hours

  • Yield : 68–72%

Reduction of the Nitro Group

The nitro group at the 4-position is reduced to an amine using 10% Pd/C under hydrogen gas (50 psi) in acetone:

1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindolineH2,Pd/C1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline\text{1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline}

Key parameters:

  • Catalyst loading : 5–10 wt%

  • Reaction time : 3–4 hours

  • Yield : 85–90%

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (3:1) or ethyl acetate/hexane . Filtration through Celite pads removes residual catalysts, followed by vacuum drying to isolate the pure compound.

Analytical Data

  • Melting point : 218–220°C (decomposition observed above 220°C)

  • 1^1H NMR (400 MHz, DMSO-d6) :

    • δ 10.82 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 6.45–6.32 (m, 2H, CH₂=CH), 5.78 (dd, J = 10.2, 2.1 Hz, 1H, CH=CH₂), 4.32–4.18 (m, 1H, piperidine CH), 2.95–2.65 (m, 4H, piperidine CH₂).

  • HPLC purity : >98% (C18 column, acetonitrile/water gradient)

Scalability and Process Optimization

Large-Scale Hydrogenation

For industrial production, continuous hydrogenation reactors replace batch systems, enhancing throughput. Key parameters:

  • Pressure : 10–15 bar H₂

  • Residence time : 30–60 minutes

  • Catalyst recovery : >95% via centrifugation

Solvent Recycling

DMF and DCM are recovered via distillation under reduced pressure , reducing environmental impact and cost.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent US7119106B2)Method B (Patent WO1999047512A1)
Nitro reduction Pd/C, H₂, acetoneZn/HCl, ethanol
Yield 85–90%70–75%
Purity >98%92–95%
Scale-up feasibility HighModerate

Method A offers superior yield and purity, making it preferable for commercial synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isoindol group can be oxidized to form different derivatives.

  • Reduction: The piperidin-3-yl group can be reduced to produce various analogs.

  • Substitution: The prop-2-enamide group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized isoindol derivatives.

  • Reduction: Reduced piperidin-3-yl analogs.

  • Substitution: Substituted prop-2-enamide derivatives.

Scientific Research Applications

Oncology

The compound exhibits promising activity against cancer cells. It has been identified as a lenalidomide analog, which is known for its efficacy in treating multiple myeloma and other cancers. The structural modifications in N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide enhance its binding affinity to target proteins involved in tumor progression and survival pathways .

Table 1: Summary of Anti-Cancer Activities

Compound Target Activity Reference
This compoundMultiple MyelomaInhibits cell proliferation
Lenalidomide AnalogVarious Cancer TypesInduces apoptosis

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. Its mechanism of action could involve modulation of neurotransmitter systems and reduction of neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 2: Neuropharmacological Effects

Effect Mechanism Potential Application
NeuroprotectionModulation of neurotransmittersAlzheimer's Disease
Anti-inflammatoryReduction of neuroinflammationParkinson's Disease

PROTAC Research

This compound is being explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This innovative approach utilizes small molecules to induce targeted degradation of specific proteins within cells, offering a novel strategy for drug development against diseases that are currently difficult to treat .

Structure Activity Relationship (SAR) Studies

Ongoing SAR studies focus on modifying the compound's structure to enhance its biological activity and selectivity towards specific targets. These studies are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the compound.

Table 3: Structure Activity Relationship Findings

Modification Effect on Activity Reference
Dioxopiperidine moietyIncreased potency against cancer cells
Isoindole coreEnhanced stability and bioavailability

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modifications to the Acrylamide Group

2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
  • Structure : Replaces the acrylamide with a chloroacetamide group.
  • Molecular Formula : C₁₅H₁₄ClN₃O₄ (MW: 335.74).
  • This modification may alter target specificity or degradation efficiency in PROTAC applications .
Eragidomide (rac-2-(4-Chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide)
  • Structure : Incorporates a difluoroacetamide group and a 4-chlorophenyl substituent.
  • Molecular Formula : C₂₂H₁₈ClF₂N₃O₄ (MW: 479.85).
  • The difluoroacetamide group may influence metabolic stability compared to acrylamide .

Analogues with Varied Linkers and Functional Groups

PROTAC BRD4 Degrader-1
  • Structure : Features a triazole-linked acetamide spacer connecting the isoindole-dioxopiperidine core to a quinazoline-based BRD4-targeting moiety.
  • Molecular Formula : C₄₀H₃₇N₉O₈ (MW: 771.78).
  • Key Differences: The extended linker and BRD4-targeting group enable bifunctional activity, degrading BRD4 via ubiquitination. The acrylamide group is absent, highlighting its role as a non-covalent warhead in PROTAC design .
BI-3663
  • Structure : Contains a polyethylene glycol (PEG) linker and a trifluoromethylpyrimidine moiety targeting PTK2.
  • Molecular Formula : C₄₂H₄₆N₆O₁₁S₂ (MW: 875.97).
  • Key Differences : The PEG linker improves solubility, while the PTK2-targeting group shifts the compound’s application to focal adhesion kinase inhibition. The acrylamide group is retained for covalent binding .

Derivatives with Modified Isoindole or Piperidine Moieties

N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidine (Compound 14)
  • Structure : Replaces the acrylamide with a dithiophthalimidomethyl group.
  • Molecular Formula : C₁₈H₁₅N₃O₃S₂ (MW: 383.45).
  • This modification may reduce CRBN binding compared to the parent compound .
3-(1-Oxo-3-imino-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine (Compound 18)
  • Structure: Substitutes the acrylamide with an imino group.
  • Molecular Formula : C₁₂H₁₀N₄O₃ (MW: 258.23).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Application
Target Compound C₁₅H₁₅N₃O₄ 313.30 Prop-2-enamide CRBN binding, protein degradation PROTACs, IMiDs
2-Chloro-N-[...]acetamide C₁₅H₁₄ClN₃O₄ 335.74 Chloroacetamide Undisclosed Synthetic intermediate
Eragidomide C₂₂H₁₈ClF₂N₃O₄ 479.85 Difluoroacetamide, 4-chlorophenyl Antineoplastic Multiple myeloma therapy
PROTAC BRD4 Degrader-1 C₄₀H₃₇N₉O₈ 771.78 Triazole linker, quinazoline BRD4 degradation Oncology research
BI-3663 C₄₂H₄₆N₆O₁₁S₂ 875.97 PEG linker, trifluoromethyl PTK2 inhibition Kinase research

Biological Activity

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H12N2O5
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 2287259-68-9

These properties indicate a stable structure conducive to biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are crucial for therapeutic applications. Notably, it has shown potential in modulating protein levels associated with various diseases.

Research indicates that this compound primarily functions as an IKZF2 (IKAROS Family Zinc Finger 2) degrader. IKZF2 plays a critical role in the regulation of T-cell function and stability. The modulation of IKZF2 levels can significantly impact immune responses and has implications in cancer treatment and autoimmune diseases.

1. IKZF2 Modulation

A study highlighted the compound's ability to selectively degrade IKZF2 while sparing other family members (IKZF1, IKZF3, IKZF4). This selective degradation was linked to enhanced Treg function and reduced autoimmune responses in murine models. The study demonstrated that overexpression of IKZF2 led to increased expression of Treg markers such as CD103 and GITR, indicating its importance in T-cell regulation .

2. Cancer Treatment Potential

Another investigation explored the compound's efficacy in various cancer models. It was found that treatment with this compound resulted in decreased tumor growth in xenograft models. The mechanism was attributed to the downregulation of oncogenic pathways mediated by IKZF2 degradation .

Safety Profile

The safety profile of the compound has been assessed through various toxicity studies. It is classified under GHS hazard statements indicating that it can be harmful if swallowed and may cause skin irritation . Precautionary measures should be taken when handling this substance.

Data Summary Table

Property Value
Molecular FormulaC14H12N2O5
Molecular Weight288.26 g/mol
CAS Number2287259-68-9
Biological ActivityIKZF2 degradation
Therapeutic ApplicationsCancer treatment, autoimmune disease management

Q & A

Basic: What are the standard synthetic routes for N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the isoindole-1-one core followed by functionalization with the dioxopiperidine moiety. Key steps include:

  • Coupling reactions : Amide bond formation between the isoindole derivative and propenamide groups under nitrogen atmosphere, using reagents like EDCI/HOBt in anhydrous solvents (e.g., THF or DMF) .
  • Cyclization : Formation of the dioxopiperidine ring via intramolecular condensation, often requiring acidic or basic conditions (e.g., trifluoroacetic acid or triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (temperature, pH) must be tightly controlled to avoid side reactions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, isoindole protons resonate at δ 7.2–7.8 ppm, while the dioxopiperidine carbonyls appear at δ 170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (CI/CH₄ or ESI) verifies molecular weight (e.g., m/z 383 [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide and dioxopiperidine groups) .

Basic: How is X-ray crystallography applied to determine this compound’s structure?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve crystal structures. Steps include:

  • Data Collection : High-resolution diffraction data from single crystals.
  • Phase Solving : Direct methods (SHELXD) or experimental phasing for heavy-atom derivatives.
  • Refinement : SHELXL refines atomic positions and thermal parameters, validated via R-factors (<5% for high-quality data) .

Advanced: How can discrepancies between NMR and MS data be resolved during structural confirmation?

Methodological Answer:
Discrepancies may arise from impurities or tautomeric forms. Strategies include:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
  • High-Resolution MS : Confirm exact mass (e.g., deviation <2 ppm) to rule out isobaric interferences .
  • Dynamic NMR : Detect tautomerization or conformational exchange by variable-temperature experiments .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl bonds) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Low temperatures (−20°C) suppress side reactions during sensitive steps (e.g., amide formation) .
  • Reaction Monitoring : TLC or HPLC tracks intermediate purity, enabling timely adjustments .

Advanced: How to assess purity and identify impurities in the final product?

Methodological Answer:

  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Validate C, H, N composition (deviation <0.4% for pure compounds).
  • Residual Solvent Analysis : GC-MS identifies solvents like DMF or THF, ensuring compliance with ICH guidelines .

Advanced: How to address conflicting crystallographic and spectroscopic data?

Methodological Answer:
Conflicts (e.g., unexpected bond lengths in X-ray vs. NMR coupling constants) require:

  • Density Functional Theory (DFT) : Compare computed and experimental structures to identify errors .
  • Twinned Data Analysis : Use SHELXL’s TWIN commands to refine twinned crystals .
  • Solid-State NMR : Resolve discrepancies arising from dynamic effects in solution vs. solid state .

Advanced: What are the key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic reactions .
  • Catalyst Recovery : Immobilized catalysts reduce costs and metal contamination .
  • By-Product Management : Scavengers (e.g., polymer-bound reagents) remove impurities during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.